molecular formula C10H10INO3 B1611425 Methyl 4-acetamido-3-iodobenzoate CAS No. 190071-23-9

Methyl 4-acetamido-3-iodobenzoate

Cat. No.: B1611425
CAS No.: 190071-23-9
M. Wt: 319.1 g/mol
InChI Key: XWTQNEZTXKVCML-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-iodobenzoate is an organic compound with the molecular formula C10H10INO3 and a molecular weight of 319.1 g/mol . It is a derivative of benzoic acid, featuring an iodine atom, an acetamido group, and a methyl ester group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-3-iodobenzoate can be synthesized through several methods. One common route involves the acetylation of 4-amino-3-iodobenzoic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Coupling: Products include biaryl compounds or alkynyl derivatives.

    Reduction: Products include the corresponding amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-acetamido-3-iodobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics facilitate the development of bioactive molecules, particularly those targeting cancer and infectious diseases. For example, it is involved in synthesizing compounds that exhibit antimicrobial and anticancer properties, making it a valuable asset in drug discovery and development processes .

Case Study: Drug Synthesis

A notable application of this compound is in the synthesis of iodinated derivatives used for imaging techniques in medical diagnostics, such as Positron Emission Tomography (PET) scans. These derivatives enhance the visualization of biological processes within the body, aiding in early disease detection .

Bioconjugation

In bioconjugation processes, this compound allows researchers to attach biomolecules to surfaces or other molecules. This capability enhances drug delivery systems and diagnostic applications by improving the specificity and efficacy of therapeutic agents. The compound's functional groups enable it to interact with various biological targets, which is essential for developing targeted therapies .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. Its ability to undergo coupling reactions makes it suitable for synthesizing diverse organic compounds. For instance, it can be utilized in reactions such as the Sonogashira coupling, which is pivotal for forming carbon-carbon bonds in organic chemistry .

Material Science

This compound finds applications in material science, particularly in developing new materials with specific chemical properties required for electronics and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Research in Chemical Biology

The compound plays a significant role in chemical biology research by helping scientists explore interactions between biological systems and chemical compounds. This research can lead to new therapeutic strategies by elucidating how these compounds interact with enzymes or receptors within biological pathways .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for synthesizing drugs targeting cancer/infections
BioconjugationEnhances drug delivery systems through biomolecule attachment
Organic SynthesisValuable reagent for efficient complex molecule synthesis
Material ScienceDevelopment of new materials with specific chemical properties
Chemical Biology ResearchExploration of interactions between biological systems and chemicals

Mechanism of Action

The mechanism of action of methyl 4-acetamido-3-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom allows for easy substitution, while the acetamido group can undergo reduction or hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-3-iodobenzoate is unique due to the combination of its iodine atom and acetamido group, which provides distinct reactivity and versatility in chemical synthesis. The presence of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 4-acetamido-3-iodobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetamido group and an iodine atom, which are significant for its biological activity. The synthesis typically involves the iodination of methyl 4-acetamido-3-nitrobenzoate followed by reduction steps to yield the final product.

Synthesis Overview:

  • Starting Material: Methyl 4-acetamido-3-nitrobenzoate.
  • Reagents: Iodine or iodine-containing reagents.
  • Conditions: Typical reactions are carried out under reflux conditions in organic solvents like dichloromethane or ethanol.

Antiviral Properties

Research has demonstrated that compounds similar to this compound exhibit antiviral activity against various viruses. For instance, a study indicated that derivatives with similar structures displayed potent inhibitory effects on Coxsackievirus B3 (Cox B3) and Herpes Simplex Virus type 1 (HSV-1) at low micromolar concentrations .

Key Findings:

  • Cox B3 Virus: Compounds showed IC50 values ranging from 1.59 μmol/L to 10.56 μmol/L, indicating strong antiviral potential.
  • HSV-1 Virus: Limited activity was observed; however, certain derivatives still exhibited moderate inhibitory effects.

Antimicrobial Activity

In addition to antiviral properties, this compound and its derivatives have been evaluated for antimicrobial activity against various bacterial strains. A study reported that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

Case Studies

Several case studies have investigated the biological efficacy of this compound:

  • Case Study on Antiviral Activity:
    • Objective: Evaluate the antiviral efficacy against Cox B3 and HSV-1.
    • Methodology: In vitro assays were conducted to determine IC50 values.
    • Results: Compounds demonstrated effective inhibition of viral replication, with optimal structures identified for further development.
  • Case Study on Antimicrobial Properties:
    • Objective: Assess the antibacterial activity of synthesized derivatives.
    • Methodology: Disk diffusion and broth microdilution methods were used.
    • Results: Several derivatives showed promising antibacterial activity, suggesting potential applications in antibiotic development.

Table 1: Antiviral Activity of this compound Derivatives

CompoundVirusIC50 (μmol/L)SI Value
Compound ACox B31.5917.1
Compound BHSV-1>50N/A
Compound CInfluenza A7.5312.1

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
Methyl Derivative AStaphylococcus aureus15
Methyl Derivative BEscherichia coli12
Methyl Derivative CPseudomonas aeruginosa10

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing methyl 4-acetamido-3-iodobenzoate, and how does iodination regioselectivity influence the process?

  • Methodological Answer : Iodination of aromatic rings typically requires electrophilic substitution. For methyl 4-hydroxybenzoate derivatives, iodine monochloride (ICl) in glacial acetic acid is effective, as shown in the synthesis of methyl 4-hydroxy-3-iodobenzoate . To introduce the acetamido group, protect the amine with acetyl chloride before iodination. Regioselectivity is controlled by the directing effects of substituents: the acetamido group (-NHCOCH₃) is a strong para/ortho-director, while the ester (-COOCH₃) is a meta-director. Optimize reaction temperature (45–60°C) and stoichiometry (1.1–1.5 equiv. ICl) to minimize di-iodination byproducts .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons split by substituents. For example, in methyl 4-hydroxy-3-iodobenzoate, the ortho-proton to iodine appears at δ ~8.2 ppm as a doublet (J = 8.5 Hz) . The acetamido group’s NH proton may appear as a broad singlet (δ ~10 ppm) in DMSO-d₆.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Monitor retention time against a reference standard .
  • Melting Point : Compare observed mp (e.g., 217–220°C for similar triazine derivatives) with literature values to confirm crystallinity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential iodine vapor release.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with reducing agents (e.g., NaBH₄) to prevent dehalogenation .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal to reduce iodine toxicity .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to this compound, and what challenges arise from steric hindrance?

  • Methodological Answer : The iodine substituent enables Pd-catalyzed couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Steric hindrance from the acetamido group may reduce reaction efficiency. Mitigate this by:

  • Employing microwave-assisted synthesis to shorten reaction time.
  • Using bulky ligands (e.g., XPhos) to stabilize the Pd intermediate .
  • Verify coupling success via LC-MS (expected [M+H]⁺ = 334.1 for methyl 4-acetamido-3-phenylbenzoate).

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for iodinated benzoate derivatives?

  • Methodological Answer : Discrepancies often stem from polymorphism or residual solvents.

  • Differential Scanning Calorimetry (DSC) : Perform a heating ramp (5°C/min) to identify polymorphic transitions.
  • Recrystallization : Repurify the compound using ethyl acetate/hexane (1:3) and compare mp with literature (e.g., 217.5–220°C for triazine analogs) .
  • Solvent-Free NMR : Use DMSO-d₆ to eliminate solvent effects on chemical shifts .

Q. How does the acetamido group influence the stability of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : The acetamido group hydrolyzes to NH₂, confirmed by loss of the ~10 ppm NH signal in ¹H NMR. Monitor via TLC (silica, EtOAc/hexane 1:1; Rf increases from 0.6 to 0.8 post-hydrolysis).
  • Basic Conditions (pH > 10) : Ester hydrolysis dominates, forming 4-acetamido-3-iodobenzoic acid. Quench with HCl (1M) to isolate the acid .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density. The iodine atom’s σ-hole (positive electrostatic potential) enhances electrophilicity at the para position.
  • Transition State Modeling : Simulate SNAr pathways with NH₃ as nucleophile. High activation energy (~25 kcal/mol) suggests harsh conditions (e.g., 100°C in DMF) are needed .

Properties

IUPAC Name

methyl 4-acetamido-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTQNEZTXKVCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571168
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190071-23-9
Record name Methyl 4-acetamido-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-amino-3-iodo-benzoic acid methyl ester (11.1 g, 40.0 mmol) in pyridine (80 mL) was added acetyl chloride (3.30 g, 42.0 mmol) at 0° C. under nitrogen. Stirring continued at 0° C. for 30 minutes. The ice-bath was removed, and stirring continued at room temperature for 16 hours. Pyridine was evaporated under reduced pressure. The residue was taken in ethyl acetate (300 mL). The organic phase was washed with 2 N aqueous HCl (200 mL), water (200 mL), brine (200 mL), and then dried over anhydrous Na2SO4. Removal of solvent gave 4-acetylamino-3-iodo-benzoic acid methyl ester as a white solid. Yield: 12.71 g (99%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the crude 4-amino-3-iodo-benzoic acid methyl ester in 20 mL of acetic acid was added acetic anhydride (1.25 mL). The reaction was heated at 60° C. for 1 h. The reaction mixture was quenched with water, extracted with ethyl acetate, dried over Na2SO4, and concentrated in vacuo. Purification by flash chromatography (SiO2, 1:3 EtOAc/Hexane) afforded 4-acetylamino-3-iodo-benzoic acid methyl ester: MS (m/z) 320.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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